N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a thienopyrimidine moiety, and a methoxybenzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-triazole ring, followed by the introduction of the methoxybenzyl group. The thienopyrimidine moiety is then synthesized and coupled with the triazole intermediate. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the oxo group to a hydroxyl group.
Substitution: The triazole and thienopyrimidine rings can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde, while reduction of the oxo group in the thienopyrimidine moiety can produce a hydroxyl derivative.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and thienopyrimidine rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares the benzyl group but differs in the functional groups and overall structure.
Vanillin acetate: Contains a methoxy group and aromatic ring but lacks the triazole and thienopyrimidine moieties.
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its combination of a triazole ring, thienopyrimidine moiety, and methoxybenzyl group
Properties
Molecular Formula |
C18H16N6O3S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O3S/c1-27-12-4-2-11(3-5-12)8-14-20-18(23-22-14)21-15(25)9-24-10-19-16-13(17(24)26)6-7-28-16/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23,25) |
InChI Key |
MNIAIEKJCKFSHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
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